N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358138
InChI: InChI=1S/C21H22N2O4S2/c1-27-17-9-7-16(8-10-17)12-23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3
SMILES:
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.5 g/mol

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

CAS No.:

Cat. No.: VC16358138

Molecular Formula: C21H22N2O4S2

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide -

Specification

Molecular Formula C21H22N2O4S2
Molecular Weight 430.5 g/mol
IUPAC Name N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide
Standard InChI InChI=1S/C21H22N2O4S2/c1-27-17-9-7-16(8-10-17)12-23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3
Standard InChI Key YMKSPBJHXBDBJS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4

Introduction

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Formation of the Thieno[3,4-d]13thiazole Core:

    • Starting from thiourea derivatives and α-halo ketones or esters.

    • Cyclization reactions under acidic or basic conditions.

  • Introduction of the Sulfone Group:

    • Oxidation of thioether precursors using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Attachment of Substituents:

    • The methoxybenzyl group can be introduced via alkylation reactions.

    • Phenylacetamide is typically added through amidation reactions using phenylacetyl chloride or phenylacetic acid derivatives.

Challenges in Synthesis

  • Maintaining stereochemical integrity during the (2Z) double bond formation.

  • Avoiding overoxidation of the sulfur-containing core.

Spectroscopic Techniques

To confirm the structure:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H: Signals for aromatic protons (~7–8 ppm), methoxy group (~3.7 ppm), and aliphatic protons.

    • 13C^{13}C: Peaks for carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm), and methoxy carbon (~55 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight.

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for amide (C=O stretch ~1650 cm⁻¹) and sulfone (S=O stretch ~1100–1300 cm⁻¹).

Pharmacological Interest

Compounds with similar scaffolds have been studied for:

  • Anti-inflammatory Activity:

    • Sulfone-containing heterocycles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties:

    • The thiazole core is known to exhibit activity against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential:

    • Aromatic amides can interact with DNA or enzymes involved in cancer cell proliferation.

Molecular Docking Studies

Preliminary docking studies could reveal interactions with biological targets such as:

  • Enzymes with polar active sites due to the compound's hydrogen-bonding capacity.

  • Receptors with hydrophobic pockets that accommodate the aromatic rings.

Applications

  • Development as a lead compound for anti-inflammatory drugs.

  • Exploration as an antimicrobial agent against resistant bacterial strains.

  • Potential use in anticancer drug discovery programs.

Future Research Directions

  • Optimization of synthetic routes for scalability.

  • In-depth biological evaluations including cytotoxicity assays and enzyme inhibition studies.

  • Structural modifications to improve pharmacokinetics (e.g., solubility, metabolic stability).

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